molecular formula C9H11N5 B1492807 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 2092818-52-3

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1492807
CAS No.: 2092818-52-3
M. Wt: 189.22 g/mol
InChI Key: KFCORGXJMZRXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a classical approach involving the reaction of ethyl hydrazine with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

  • Metal-Free Alkylation: A metal-free homolytic aromatic alkylation protocol can also be employed, which involves the use of a strong base like potassium tert-butoxide (KOtBu) to facilitate the alkylation process.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and ensure consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing groups on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as pyrazine-2-carboxylic acid.

  • Reduction Products: Reduced forms like 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of an ethyl group.

  • 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: A closely related compound with a carboxylic acid group.

Uniqueness: 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine stands out due to its ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethyl-5-pyrazin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-14-9(10)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCORGXJMZRXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.